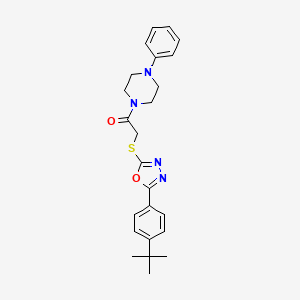
2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including anticancer, antimicrobial, and neuropharmacological effects.
The molecular formula of the compound is C22H24N4OS, with a molecular weight of approximately 408.52 g/mol. The structure includes a 1,3,4-oxadiazole ring substituted with a tert-butyl phenyl group and a piperazine moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole-2-thiol with a piperazine derivative in the presence of an appropriate coupling agent. The reaction conditions can vary but often include organic solvents and mild heating to facilitate the formation of the thioether linkage.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines (e.g., HCT116 colon cancer cells), showing promising results with an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 4.36 |
| Doxorubicin | HCT116 | 0.25 |
This data suggests that the compound may act as a potential lead in developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro tests against Gram-positive and Gram-negative bacteria revealed that it exhibits comparable activity to standard antibiotics like streptomycin. Notably, it showed significant inhibition against Staphylococcus aureus and Escherichia coli.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Streptomycin | 20 |
These findings indicate its potential application in treating bacterial infections.
Neuropharmacological Effects
Preliminary research into the neuropharmacological effects of this compound highlights its potential as an anxiolytic agent:
- Behavioral Studies : Animal models subjected to elevated plus maze tests demonstrated reduced anxiety-like behaviors when treated with the compound. This suggests that it may modulate neurotransmitter systems involved in anxiety regulation.
Case Studies
A notable case study involved the administration of the compound in a murine model of cancer. The results indicated:
- Tumor Reduction : Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.
Eigenschaften
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-24(2,3)19-11-9-18(10-12-19)22-25-26-23(30-22)31-17-21(29)28-15-13-27(14-16-28)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYROEBPTMPWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














